Isothipendyl

Description

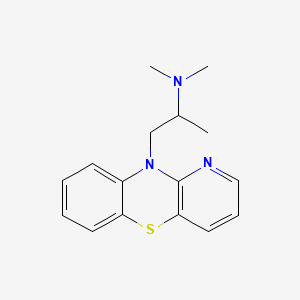

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBSDFFQWMKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048267 | |

| Record name | Isothipendyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isothipendyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-15-5 | |

| Record name | Isothipendyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isothipendyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVZ7K9P0JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isothipendyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-216 | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Isothipendyl's Mechanism of Action on H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl is a first-generation antihistamine of the phenothiazine class, characterized by its potent antagonism of the histamine H1 receptor.[1][2][3] This technical guide provides an in-depth examination of the molecular and functional mechanisms underlying this compound's action on H1 receptors. It details its classification as an inverse agonist, the downstream signaling consequences of receptor binding, and its associated anticholinergic and sedative properties. This document synthesizes quantitative binding and functional data, presents detailed experimental protocols for its characterization, and includes visualizations of key pathways and workflows to support research and drug development efforts in the field of antihistamines.

Introduction: Classification and Pharmacological Profile

This compound is classified as a first-generation H1 receptor antagonist.[1][3][4] Drugs in this class are known for their ability to cross the blood-brain barrier, leading to sedative effects on the central nervous system (CNS).[1][3] In addition to its primary antihistaminic activity, this compound also exhibits notable anticholinergic (muscarinic receptor antagonism) and sedative properties.[2][4] Its therapeutic applications are primarily for the symptomatic relief of allergic conditions such as urticaria and rhinitis.[1]

The primary mechanism of action involves competitive binding to the histamine H1 receptor.[2] However, contemporary pharmacological understanding classifies most first-generation antihistamines, including phenothiazines like this compound, not as neutral antagonists but as inverse agonists . This distinction is critical: rather than simply blocking the binding of histamine, an inverse agonist binds to the H1 receptor and stabilizes it in an inactive conformation, thereby reducing its basal, constitutive activity even in the absence of histamine.

Molecular Mechanism of Action at the H1 Receptor

Inverse Agonism and Receptor Conformation

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that exists in a conformational equilibrium between an inactive state (R) and an active state (R). Endogenous histamine is an agonist that preferentially binds to and stabilizes the active R state, shifting the equilibrium towards activation and initiating downstream signaling.

This compound, as an inverse agonist, preferentially binds to the inactive R state. This binding stabilizes the inactive conformation, shifting the equilibrium away from the active R* state and reducing the overall level of receptor signaling. This suppression of constitutive receptor activity is a key feature of its mechanism and contributes to its therapeutic efficacy.

H1 Receptor Signaling Pathway

The H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway by an agonist leads to a cascade of intracellular events. Conversely, the binding of an inverse agonist like this compound inhibits this cascade.

-

G-Protein Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ levels co-activate protein kinase C (PKC).

-

-

Cellular Responses: This signaling cascade ultimately leads to various cellular responses characteristic of an allergic reaction, including smooth muscle contraction and increased vascular permeability.

This compound's action as an inverse agonist prevents these steps by maintaining the H1 receptor in its inactive state, thus blocking the initiation of this signaling cascade.[3]

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for promethazine , a structurally and functionally similar first-generation phenothiazine antihistamine, is presented as a representative example.

Receptor Binding Affinity

Receptor binding affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or higher pKi value indicates a higher binding affinity.

| Receptor | Ligand | pKi | Ki (nM) | Reference Tissue/Cell Line |

| Histamine H1 | Promethazine | 9.85 | 1.4 | Recombinant human H1 receptor |

| Muscarinic M1 | Promethazine | 7.5 | 32 | Cloned human m1 receptor |

| Muscarinic M2 | Promethazine | 7.2 | 63 | Cloned human m2 receptor |

| Muscarinic M3 | Promethazine | 7.8 | 16 | Cloned human m3 receptor |

Table 1: Representative binding affinities (pKi/Ki) for the phenothiazine antihistamine promethazine at histamine and muscarinic receptors. Data is illustrative of the binding profile expected for a first-generation antihistamine.[5]

Functional Antagonism

The potency of a competitive antagonist is quantified by the pA2 value, which is derived from functional assays such as the Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value signifies greater antagonist potency.

| Antagonist | Agonist | Preparation | pA2 Value |

| Mepyramine | Histamine | Guinea Pig Ileum | 10.15 |

| Dexchlorpheniramine | Histamine | Guinea Pig Ileum | 8.74 |

Table 2: Representative pA2 values for first-generation H1 antagonists determined on isolated guinea pig ileum. These values illustrate the high functional potency typical of this drug class.[6]

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the H1 receptor.

-

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human H1 receptor.

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Test compound (unlabeled this compound).

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine or diphenhydramine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound.

-

Controls: Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

-

Equilibration: Incubate the mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Functional Antagonism Assay (Schild Analysis for pA2 Determination)

This protocol describes the use of an isolated tissue preparation (guinea pig ileum) to determine the functional potency (pA2) of an H1 antagonist.[7]

-

Objective: To determine the pA2 value of a competitive antagonist by measuring the rightward shift it causes in the concentration-response curve of an agonist.

-

Materials:

-

Isolated guinea pig ileum segments.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Isotonic transducer and recording system.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

-

Methodology:

-

Tissue Preparation: A segment of guinea pig ileum is suspended in the organ bath under a slight tension and allowed to equilibrate.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for histamine. Add increasing concentrations of histamine to the bath and record the resulting muscle contractions until a maximal response is achieved.

-

Washout: Thoroughly wash the tissue to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of the antagonist (this compound) to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).

-

Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for histamine.

-

Repeat: Repeat steps 3-5 with at least two other concentrations of the antagonist.

-

Data Analysis:

-

For each antagonist concentration, calculate the Dose Ratio (DR) : DR = EC50 of histamine (with antagonist) / EC50 of histamine (without antagonist).

-

Create a Schild Plot : Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The pA2 value is the x-intercept of the regression line.

-

-

Associated Pharmacological Actions

Anticholinergic Effects

First-generation antihistamines, including this compound, are known to be non-selective and can antagonize muscarinic acetylcholine receptors.[8] This anticholinergic activity is responsible for common side effects such as dry mouth, blurred vision, urinary retention, and constipation.[1] The affinity for M1, M2, and M3 receptor subtypes (as shown for promethazine in Table 1) underlies these effects.

Sedative Effects

The sedative properties of this compound are a direct consequence of its ability to cross the blood-brain barrier and antagonize H1 receptors in the CNS.[1] Histaminergic neurons in the brain play a crucial role in maintaining wakefulness and arousal. By blocking the action of histamine in the CNS, this compound produces drowsiness and sedation, which is a hallmark of first-generation antihistamines.

Conclusion

This compound exerts its primary therapeutic effect through inverse agonism at the histamine H1 receptor, stabilizing the receptor in its inactive state and thereby inhibiting the Gq/11-PLC-IP3/DAG signaling pathway. Its pharmacological profile is further defined by its high binding affinity and potent functional antagonism, characteristic of first-generation antihistamines. The non-selective nature of this compound also leads to significant anticholinergic and sedative effects due to its action on muscarinic and central H1 receptors, respectively. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for the continued study and development of H1 receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Promethazine - Wikipedia [en.wikipedia.org]

- 6. Antihistaminic activity of pulegone on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Metabolism of Isothipendyl in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl, a first-generation antihistamine of the azaphenothiazine class, is characterized by its rapid absorption and extensive metabolism following in vivo administration. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information and extrapolates from closely related phenothiazine derivatives to present a detailed profile. The primary metabolic pathways involve Phase I oxidation, including N-demethylation and aromatic hydroxylation, predominantly mediated by the cytochrome P450 enzyme system, followed by Phase II conjugation, leading to the formation of glucuronide metabolites that are subsequently excreted in the urine. This document outlines hypothetical experimental protocols for robust in vivo pharmacokinetic assessment and delineates the key analytical methodologies requisite for the accurate quantification of this compound and its metabolites in biological matrices.

Pharmacokinetic Profile

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[1] The onset of its antihistaminic action is typically observed within 15 to 30 minutes, with peak plasma concentrations and maximum therapeutic effects occurring approximately 1 to 2 hours post-administration.[1] The duration of action is reported to be between 4 to 6 hours.[1]

Due to a lack of specific published studies on this compound, a comprehensive table of its pharmacokinetic parameters cannot be definitively compiled. However, based on its classification as a first-generation phenothiazine antihistamine, the following table presents an estimated profile alongside data from related compounds for comparative purposes.

Table 1: Summary of Postulated Pharmacokinetic Parameters of this compound and Related Phenothiazines

| Parameter | This compound (Postulated) | Promethazine (Reference) | Chlorpromazine (Reference) |

| Time to Peak (Tmax) | ~1-2 hours[1] | 2-4 hours | 2-4 hours |

| Bioavailability (F) | Moderate to High | High (but extensive first-pass) | ~32% (oral) |

| Volume of Distribution (Vd) | Large | Large (10-18 L/kg) | Large (~20 L/kg) |

| Protein Binding | High | 76-93% | >90% |

| Elimination Half-life (t½) | 4-8 hours | 10-14 hours | 16-30 hours |

| Clearance (Cl) | High | High | High |

Note: The data for this compound are estimations based on its chemical class and general pharmacokinetic characteristics of first-generation antihistamines. The data for Promethazine and Chlorpromazine are provided for context and are subject to variability based on individual patient factors.

Metabolism

This compound undergoes extensive hepatic metabolism, a characteristic feature of phenothiazine derivatives. The biotransformation process is primarily biphasic, involving initial Phase I reactions followed by Phase II conjugation.

Phase I Metabolism

The initial metabolic transformations of this compound are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. Based on studies of structurally similar phenothiazines like promazine, the key CYP isoenzymes likely involved in this compound metabolism are CYP1A2, CYP3A4, and CYP2C19. The primary Phase I reactions are:

-

N-demethylation: The dimethylamino side chain of this compound is susceptible to sequential removal of methyl groups, leading to the formation of N-desmethylthis compound and N,N-didesmethylthis compound. This is a common metabolic pathway for phenothiazines with similar side chains.

-

Aromatic Hydroxylation: The phenothiazine ring system can undergo hydroxylation at various positions, introducing a hydroxyl group onto the aromatic structure. This reaction increases the polarity of the molecule, facilitating subsequent conjugation.

-

S-oxidation: The sulfur atom within the thiazine ring can be oxidized to form this compound sulfoxide.

Phase II Metabolism

The polar metabolites generated during Phase I, particularly the hydroxylated derivatives, are substrates for Phase II conjugation reactions. The principal conjugation pathway is:

-

Glucuronidation: The hydroxylated metabolites of this compound are conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the metabolites, preparing them for renal excretion. The presence of conjugate metabolites of this compound in urine has been confirmed through acid hydrolysis procedures in analytical studies.[2]

The following diagram illustrates the postulated metabolic pathway of this compound.

Experimental Protocols

The following sections detail hypothetical but robust experimental protocols for the in vivo pharmacokinetic and metabolism studies of this compound, designed to generate the quantitative data currently lacking in the literature.

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a typical pharmacokinetic study to determine key parameters following oral and intravenous administration of this compound.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, Vd, Cl, and F) of this compound in rats.

Animals: Male Sprague-Dawley rats (n=18), weighing 250-300g, will be divided into two groups (Oral and IV administration, n=9 per group).

Drug Formulation:

-

Oral: this compound hydrochloride dissolved in sterile water at a concentration of 10 mg/mL.

-

Intravenous: this compound hydrochloride dissolved in sterile saline at a concentration of 2 mg/mL.

Dosing:

-

Oral Group: A single dose of 10 mg/kg will be administered by oral gavage.

-

IV Group: A single bolus dose of 2 mg/kg will be administered via the tail vein.

Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) will be collected from the tail vein into EDTA-coated tubes at the following time points:

-

Oral Group: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Plasma will be separated by centrifugation (1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Data Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method. Pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Metabolite Identification and Profiling in Urine

This protocol is designed to identify and characterize the major metabolites of this compound excreted in urine.

Objective: To identify the major Phase I and Phase II metabolites of this compound in rat urine.

Animals and Dosing: Male Sprague-Dawley rats (n=3) will be housed in metabolic cages. A single oral dose of 20 mg/kg this compound hydrochloride will be administered.

Urine Collection: Urine will be collected over 24 hours post-dose. Samples will be pooled and stored at -80°C.

Sample Preparation:

-

Enzymatic Hydrolysis: A portion of the urine sample will be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Solid-Phase Extraction (SPE): Both hydrolyzed and non-hydrolyzed urine samples will be subjected to SPE for cleanup and concentration of this compound and its metabolites.

-

Derivatization (Optional): For GC-MS analysis, samples may be acetylated to improve volatility and chromatographic properties.[2]

Analytical Methodology:

-

LC-MS/MS: High-resolution mass spectrometry will be used for the identification of metabolites based on accurate mass measurements and fragmentation patterns.

-

GC-MS: Gas chromatography-mass spectrometry can be used for the identification of derivatized metabolites.[2]

Data Analysis: The mass spectra of potential metabolites will be compared to the parent drug to elucidate the metabolic transformations (e.g., mass shifts corresponding to demethylation, hydroxylation, oxidation, and glucuronidation).

Analytical Methodologies

Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and specificity.

Sample Preparation for LC-MS/MS Analysis of Plasma

Objective: To extract this compound and its metabolites from plasma for LC-MS/MS analysis.

Procedure:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar phenothiazine or a stable isotope-labeled this compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Hypothetical LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Postulated):

-

This compound: Precursor ion (m/z of protonated molecule) -> Product ion (characteristic fragment).

-

N-desmethylthis compound: Precursor ion -> Product ion.

-

Hydroxylated this compound: Precursor ion -> Product ion.

-

Internal Standard: Precursor ion -> Product ion.

-

Note: The specific m/z values for precursor and product ions would need to be determined experimentally by infusing pure standards of this compound and its synthesized metabolites.

Conclusion

References

Isothipendyl: A Technical Guide to its Anticholinergic and Antiserotoninergic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isothipendyl is a potent H1 receptor antagonist, effectively mitigating the symptoms of allergic reactions by blocking the action of histamine.[1][2] As a phenothiazine derivative, its pharmacological profile extends to other receptor systems, notably the cholinergic and serotoninergic systems.[3][4] Blockade of muscarinic acetylcholine receptors results in anticholinergic effects, while antagonism at serotonin receptors contributes to its antiserotoninergic activity. Understanding the nuances of these interactions is crucial for optimizing therapeutic applications and minimizing adverse effects.

Anticholinergic Properties

This compound's anticholinergic activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs). This blockade of parasympathetic nerve impulses can lead to a range of physiological effects.

Quantitative Data

Direct quantitative binding data (Ki or IC50 values) for this compound at specific muscarinic receptor subtypes (M1-M5) is not extensively reported in publicly available literature. However, data for structurally similar phenothiazine antihistamines, such as promethazine and chlorpromazine, provide valuable insights into the expected anticholinergic potency of this class of compounds.

| Compound | Muscarinic Receptor Affinity (Ki in nM) | Reference |

| Promethazine | Moderate mACh receptor antagonist | [5] |

| Chlorpromazine | High affinity for M1 and M2 receptors | [3] |

Note: The table illustrates the anticholinergic potential of related phenothiazines. Further studies are required to quantify the specific binding affinities of this compound.

Experimental Protocols

The anticholinergic properties of a compound like this compound are typically characterized using a combination of in vitro binding and functional assays.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific muscarinic receptor subtype (M1, M2, M3, M4, or M5).[6][7][8][9][10]

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).[6][7]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the antagonist potency (pA2 value) of this compound at muscarinic receptors in a functional system.[11][12][13][14][15]

Methodology:

-

Tissue Preparation: An isolated tissue preparation containing smooth muscle with muscarinic receptors (e.g., guinea pig ileum) is mounted in an organ bath containing a physiological salt solution.[6]

-

Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol).

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

-

Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. This process is repeated with several concentrations of this compound. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.[11][13][15]

Antiserotoninergic Properties

This compound also demonstrates antagonistic activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, which can influence various physiological processes.

Quantitative Data

| Compound | Serotonin Receptor Affinity (Ki in nM) | Reference |

| Promethazine | Weak to moderate affinity for 5-HT2A and 5-HT2C receptors | [5] |

| Chlorpromazine | Antagonist at various 5-HT receptors | [3] |

Note: This table provides a comparative context for the potential antiserotoninergic activity of this compound based on related compounds.

Experimental Protocols

The antiserotoninergic activity of a compound can be assessed using binding and functional assays similar to those described for anticholinergic activity.

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptor subtypes.

Methodology: The protocol is analogous to the muscarinic receptor binding assay, but utilizes cell membranes expressing specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and a corresponding radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors).

Objective: To determine the antagonist potency of this compound at serotonin receptors in a functional assay.

Methodology:

-

Tissue Preparation: An isolated tissue preparation responsive to serotonin, such as the rat stomach fundus strip, is used.[16][17][18]

-

Agonist-Induced Contraction: A concentration-response curve is established for serotonin-induced tissue contraction.[19][20][21][22][23]

-

Antagonist Incubation: The tissue is pre-incubated with varying concentrations of this compound.

-

Inhibition of Contraction: The ability of this compound to inhibit the serotonin-induced contraction is measured.

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximal serotonin response, is determined. Schild analysis can also be performed to determine the pA2 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The antagonistic actions of this compound at muscarinic and serotoninergic receptors interfere with their respective signaling cascades.

Caption: Antagonism of Gq-coupled muscarinic receptors by this compound.

Caption: Antagonism of Gq-coupled serotonin receptors by this compound.

Experimental Workflow

The general workflow for characterizing the antagonist activity of a compound like this compound involves a series of well-defined steps.

Caption: General workflow for determining antagonist affinity.

Conclusion

This compound's pharmacological profile is characterized by its primary H1-antihistamine activity, supplemented by significant anticholinergic and antiserotoninergic properties. While direct quantitative data for this compound's interaction with muscarinic and serotoninergic receptors is limited, the available information on structurally related phenothiazines suggests a moderate to high affinity, contributing to its known side-effect profile. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these properties. For drug development professionals, a thorough understanding of this compound's polypharmacology is essential for identifying new therapeutic opportunities and for designing safer, more selective molecules. Further research to elucidate the precise binding affinities and functional potencies of this compound at various receptor subtypes is warranted to fully comprehend its complex pharmacological actions.

References

- 1. SMPDB [smpdb.ca]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Promethazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pa2 determination | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay | PDF [slideshare.net]

- 18. Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay | PDF [slideshare.net]

- 19. Anticholinergic, antihistaminic, and antiserotonergic activity of n-hexane extract of Zanthoxylum alatum seeds on isolated tissue preparations: An ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticholinergic, antihistaminic, and antiserotonergic activity of n-hexane extract of Zanthoxylum alatum seeds on isolated tissue preparations: An ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of PDE‐4 isoenzyme attenuates frequency and overall contractility of agonist‐evoked ureteral phasic contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Naftopidil inhibits 5-hydroxytryptamine-induced bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Opioid-induced inhibition of the human 5-HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isothipendyl: Physicochemical Properties, Pharmacology, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl is a first-generation antihistamine of the azaphenothiazine class, recognized for its potent histamine H1 receptor antagonist activity. This technical guide provides a comprehensive overview of the essential physicochemical and pharmacological properties of this compound. It includes detailed information on its molecular structure, weight, and chemical formula, alongside a thorough exploration of its mechanism of action through the histamine H1 receptor signaling pathway. This document also outlines key experimental protocols for the synthesis and analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties. The data presented below is a summary of its key quantitative descriptors.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₉N₃S | [1] |

| Molecular Weight | 285.4 g/mol | [1] |

| IUPAC Name | N,N-dimethyl-1-(10H-pyrido[3,2-b][1][2]benzothiazin-10-yl)propan-2-amine | |

| CAS Number | 482-15-5 | [1] |

| Physical Description | Solid | |

| Melting Point | 213-216 °C |

This compound Hydrochloride , the common salt form, exhibits slightly different properties:

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₀ClN₃S | |

| Molecular Weight | 321.9 g/mol | |

| CAS Number | 1225-60-1 |

Pharmacology

Mechanism of Action

This compound functions primarily as a potent and selective antagonist of the histamine H1 receptor.[3] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to one of four types of histamine receptors (H1, H2, H3, and H4).[4] this compound competitively inhibits the binding of histamine to the H1 receptor, thereby blocking the downstream signaling cascade that leads to the classic symptoms of an allergic reaction.[3]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[4] This initiates a signaling pathway involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca²⁺).[5] The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[5] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines.[4] By blocking the initial binding of histamine to the H1 receptor, this compound effectively prevents these downstream events.

In addition to its primary antihistaminic activity, this compound also exhibits some anticholinergic and sedative effects, which are characteristic of first-generation antihistamines.[3]

Signaling Pathway

The following diagram illustrates the histamine H1 receptor signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section outlines general methodologies for key experiments related to the synthesis and characterization of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

A common synthetic route for this compound involves the reaction of 1-azaphenothiazine with a substituted aminopropane derivative.[6] A general procedure is outlined below:

Materials:

-

1-Azaphenothiazine

-

2-Dimethylamino-1-chloropropane hydrochloride

-

Sodium hydride (NaH) or another strong base

-

Anhydrous toluene or xylene

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for salt formation)

-

Anhydrous acetonitrile

Procedure:

-

Preparation of the free base of 2-dimethylamino-1-chloropropane: Dissolve 2-dimethylamino-1-chloropropane hydrochloride in water. In an ice-water bath, add an organic solvent (e.g., toluene) and a base (e.g., 10% NaOH solution) to neutralize the hydrochloride and extract the free base into the organic layer. Dry the organic layer with anhydrous sodium sulfate.[6]

-

N-Alkylation of 1-azaphenothiazine: In a reaction vessel under an inert atmosphere, dissolve 1-azaphenothiazine in an anhydrous solvent like toluene. Add a strong base such as sodium hydride (NaH) and stir for 1-2 hours to form the sodium salt of 1-azaphenothiazine.[6]

-

Reaction with the aminopropane derivative: Add the previously prepared organic solution of 2-dimethylamino-1-chloropropane to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up and purification: After the reaction is complete, add water to the mixture and separate the organic layer. Remove the solvent under reduced pressure. The crude product can be purified by dissolving it in anhydrous acetonitrile and bubbling dry HCl gas through the solution to precipitate this compound hydrochloride. The precipitate can be collected by filtration and recrystallized from anhydrous acetonitrile to yield the pure product.[6]

The following diagram illustrates the general workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. A common method for its determination is the capillary melting point method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the this compound sample. Introduce the powdered sample into the open end of a capillary tube and pack it down by tapping the sealed end on a hard surface. The packed sample height should be approximately 3 mm.[7]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus, adjacent to the thermometer. Ensure the sample is level with the middle of the thermometer's mercury bulb.[7]

-

Measurement: Heat the apparatus at a controlled rate. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. For a precise measurement, start heating at a rate of about 1-2 °C per minute when the temperature is about 10-15 °C below the expected melting point.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample. A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[3]

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells)

-

Radioligand (e.g., [³H]-Pyrilamine)

-

This compound (as the competing ligand)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a multi-well plate, combine the H1 receptor membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound in the assay buffer. Include control wells with no competing ligand (total binding) and wells with a high concentration of a known H1 antagonist (non-specific binding).

-

Incubation: Incubate the plate at a specified temperature for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound remains a significant compound for both clinical use and pharmacological research. Its well-defined mechanism of action as a histamine H1 receptor antagonist provides a clear basis for its therapeutic effects. The information and experimental methodologies presented in this guide offer a foundational resource for scientists and researchers engaged in the study and development of antihistaminic agents. A thorough understanding of its physicochemical properties and pharmacological profile is essential for its effective and safe application.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. CN102617608A - Methods for synthesizing and separating this compound serving as antihistamine medicine - Google Patents [patents.google.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-Depth Technical Guide to the Off-Target Effects and Secondary Pharmacology of Isothipendyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl, a first-generation H1 antihistamine, is primarily recognized for its efficacy in mitigating allergic reactions. However, like many pharmaceuticals of its class, its therapeutic action is not confined to its primary target, the histamine H1 receptor. A comprehensive understanding of its off-target interactions and secondary pharmacology is crucial for a complete safety and efficacy profile. This technical guide provides a detailed examination of the known off-target effects of this compound, with a focus on its anticholinergic and antiserotoninergic properties. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Introduction

This compound is an azaphenothiazine derivative that competitively antagonizes the histamine H1 receptor, thereby alleviating symptoms associated with allergic conditions.[1][2] As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3] Beyond its primary antihistaminic activity, this compound exhibits a secondary pharmacological profile characterized by anticholinergic and antiserotoninergic effects.[1][2] These off-target activities contribute to its overall therapeutic and side-effect profile and warrant detailed investigation.

Primary Pharmacology: Histamine H1 Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 family of G-proteins.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6][7] By blocking this pathway, this compound effectively mitigates the inflammatory and allergic responses mediated by histamine.

Signaling Pathway of the Histamine H1 Receptor

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C16H19N3S | CID 3781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 5. karger.com [karger.com]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Isothipendyl Hydrochloride In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl hydrochloride is a first-generation H1-antihistamine and anticholinergic agent.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine H1 receptors, which mitigates allergic and inflammatory responses.[1][3] By blocking these receptors, this compound hydrochloride can interfere with the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[3] These application notes provide detailed protocols for evaluating the in vitro cytotoxic and anti-inflammatory effects of this compound hydrochloride using common cell culture models.

Data Presentation

The following table summarizes hypothetical quantitative data for the in vitro effects of this compound hydrochloride on cell viability and inflammatory markers. This data is illustrative and should be determined experimentally for specific cell lines and conditions.

| Cell Line | Assay | Parameter | Value |

| RAW 264.7 | MTT Assay | IC50 (Cytotoxicity) | > 100 µM |

| THP-1 | MTT Assay | IC50 (Cytotoxicity) | > 100 µM |

| RAW 264.7 | ELISA | TNF-α Inhibition IC50 | 15 µM |

| THP-1 | ELISA | IL-6 Inhibition IC50 | 25 µM |

| Rat Peritoneal Mast Cells | Mast Cell Degranulation Assay | % Inhibition at 50 µM | 65% |

Signaling Pathway

Caption: this compound hydrochloride's mechanism of action.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound hydrochloride on mammalian cells.

Materials:

-

This compound hydrochloride

-

Selected cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

-

Prepare serial dilutions of this compound hydrochloride in complete culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the various concentrations of this compound hydrochloride to the wells. Include a vehicle control (medium only).

-

Incubate the plate for 24 or 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

References

Application Notes and Protocols for Studying the Anti-Allergic Effects of Isothipendyl in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl is a first-generation antihistamine of the azaphenothiazine class, recognized for its potent anti-allergic and antipruritic properties.[1] Its primary mechanism of action involves the competitive antagonism of histamine H1 receptors, which are located on various cells, including endothelial cells, smooth muscle cells, and neurons.[1][2] By blocking these receptors, this compound prevents histamine from eliciting its pro-inflammatory effects, thereby mitigating the classic symptoms of allergic reactions such as itching, swelling, and redness.[1][2] Additionally, as a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to sedative effects by interacting with H1 receptors in the central nervous system.[1] It also exhibits anticholinergic properties, which can contribute to side effects like dry mouth and blurred vision, but also therapeutically in reducing mucus secretion in conditions like allergic rhinitis.[1][2]

Mechanism of Action: H1 Receptor Antagonism

This compound's anti-allergic effects are primarily mediated through its action as an inverse agonist at the histamine H1 receptor.

Animal Models for Efficacy Testing

The following are standard preclinical animal models to assess the anti-allergic properties of this compound.

Histamine-Induced Pruritus in Mice

This model is used to evaluate the antipruritic (anti-itching) effects of a compound by observing the reduction in scratching behavior induced by intradermal histamine injection.

-

Animals: Male ICR or BALB/c mice (6-8 weeks old) are commonly used.

-

Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Grouping and Dosing:

-

Randomly divide the mice into groups (n=6-8 per group):

-

Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

-

This compound (e.g., 1, 5, 10 mg/kg).

-

Positive control (e.g., another known antihistamine).

-

-

Administer this compound or vehicle orally (p.o.) 60 minutes before the histamine challenge.

-

-

Histamine Challenge:

-

30 minutes after drug administration, place each mouse individually into an observation cage for a 30-minute habituation period.

-

Inject 50 µL of histamine solution (e.g., 100 µ g/site in saline) intradermally (i.d.) into the rostral back or the nape of the neck.

-

-

Observation and Data Collection:

-

Immediately after histamine injection, record the number of scratching bouts directed to the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

-

Data Analysis:

-

Calculate the mean number of scratches for each group.

-

Determine the percentage inhibition of scratching for each this compound dose compared to the vehicle control group.

-

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

-

| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches (Mean ± SEM) | % Inhibition |

| Vehicle Control | - | Data to be generated | - |

| This compound | 1 | Data to be generated | Calculate |

| This compound | 5 | Data to be generated | Calculate |

| This compound | 10 | Data to be generated | Calculate |

| Positive Control | Specify | Data to be generated | Calculate |

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This model mimics key features of allergic asthma, including airway eosinophilia and Th2 cytokine production. It is used to assess the anti-inflammatory potential of a test compound.

-

Animals: Female BALB/c mice (6-8 weeks old) are typically used due to their strong Th2-type immune response.

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL saline.

-

-

Drug Administration:

-

From day 20 to 23 (or as per study design), administer this compound (e.g., 1, 5, 10 mg/kg, p.o.) or vehicle 1 hour before each OVA challenge.

-

-

Airway Challenge:

-

On days 21, 22, and 23, challenge the mice by intranasal (i.n.) instillation of 50 µg of OVA in 50 µL of saline under light anesthesia.

-

-

Sample Collection and Analysis (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.

-

BAL Fluid (BALF) Analysis:

-

Centrifuge the BALF. Use the supernatant for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes).

-

-

Lung Histology: Perfuse the lungs and fix them in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

-

Serum IgE: Collect blood via cardiac puncture and measure the level of OVA-specific IgE in the serum by ELISA.

-

Table 2.1: Effect of this compound on Inflammatory Cell Infiltration in BALF

| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

| Vehicle Control | - | Data | Data | Data | Data |

| This compound | 1 | Data | Data | Data | Data |

| This compound | 5 | Data | Data | Data | Data |

| This compound | 10 | Data | Data | Data | Data |

| Dexamethasone (Positive Control) | 1 | Data | Data | Data | Data |

Table 2.2: Effect of this compound on Th2 Cytokine Levels in BALF

| Treatment Group | Dose (mg/kg, p.o.) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Vehicle Control | - | Data | Data | Data |

| This compound | 1 | Data | Data | Data |

| This compound | 5 | Data | Data | Data |

| This compound | 10 | Data | Data | Data |

| Dexamethasone (Positive Control) | 1 | Data | Data | Data |

Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo assay for type I hypersensitivity reactions, which are IgE-mediated. It is used to evaluate the ability of a compound to inhibit mast cell degranulation and the subsequent increase in vascular permeability.

References

Isothipendyl as a Tool Compound in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl, a first-generation H1-antihistamine of the azaphenothiazine class, presents itself as a valuable, albeit complex, tool compound for neuroscience research.[1][2] Its ability to cross the blood-brain barrier and its activity at multiple central nervous system (CNS) targets allow for the investigation of various physiological processes.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, focusing on its established mechanisms of action and potential research applications. While specific quantitative binding data for a broad range of CNS receptors is not extensively available in public literature, this guide summarizes its known pharmacological profile and provides methodologies to explore its effects.

Pharmacological Profile

This compound is primarily recognized as a potent antagonist of the histamine H1 receptor.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central effects, most notably sedation.[2][3] In addition to its H1-antagonistic activity, this compound exhibits anticholinergic (muscarinic receptor antagonist) and some antiserotoninergic properties.[1] These off-target activities are crucial considerations when using this compound as a tool compound, as they can influence experimental outcomes.

Quantitative Data

Table 1: Known and Implied Receptor Interactions of this compound

| Receptor Target | Action | Known/Implied Effect in CNS | Citation |

| Histamine H1 | Antagonist | Sedation, modulation of sleep-wake cycle | [1][2][3] |

| Muscarinic Acetylcholine | Antagonist | Cognitive impairment, dry mouth, blurred vision | [1][3] |

| Serotonin | Antagonist | Potential modulation of mood and appetite | [1] |

Signaling Pathways

Histamine H1 Receptor Signaling

This compound's primary mechanism of action involves the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

References

Isothipendyl for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl is a first-generation antihistamine of the azaphenothiazine class, recognized for its potent H1 receptor antagonism. Beyond its antihistaminic effects, it also exhibits anticholinergic and sedative properties. These characteristics make it a compound of interest for in vivo studies in rodent models to investigate allergic reactions, inflammation, pruritus (itching), and sedative effects. This document provides detailed application notes and protocols for the use of this compound in mouse and rat studies, based on its known pharmacological profile and general principles of rodent drug administration.

Mechanism of Action

This compound primarily acts as a competitive antagonist at the histamine H1 receptor. During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased capillary permeability, and sensory nerve stimulation. By blocking these receptors, this compound effectively mitigates these effects. Its sedative properties are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. Additionally, its anticholinergic activity contributes to its overall pharmacological profile.

Data Presentation: Toxicity

| Species | Administration Route | LD50 (mg/kg) |

| Mouse | Oral | 420 |

| Mouse | Intraperitoneal | 83 |

| Mouse | Intravenous | 33 |

| Mouse | Subcutaneous | 250 |

| Rat | Oral | 560 |

| Rat | Intraperitoneal | 90 |

| Rat | Intravenous | 35 |

Note: This data should be used as a guide for establishing a safe dosing range. The actual effective dose will be lower and must be determined empirically for each specific study.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound could be investigated.

Evaluation of Antihistaminic Activity: Histamine-Induced Paw Edema in Rats

This protocol assesses the ability of this compound to inhibit the inflammatory response induced by histamine.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Histamine solution (e.g., 100 µ g/0.1 mL in saline)

-

Plethysmometer

-

Male Wistar rats (180-220 g)

-

Standard antihistamine (e.g., Diphenhydramine) as a positive control

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into the following groups (n=6 per group):

-

Group 1: Vehicle control (saline)

-

Group 2: Positive control (e.g., Diphenhydramine, 10 mg/kg, i.p.)

-

Group 3-5: this compound (e.g., 5, 10, 20 mg/kg, i.p. or p.o.)

-

-

Drug Administration: Administer the vehicle, positive control, or this compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the histamine challenge.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of histamine solution into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 30, 60, 90, and 120 minutes after histamine injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Evaluation of Sedative Activity: Open Field Test in Mice

This protocol evaluates the sedative effects of this compound by measuring changes in spontaneous motor activity.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Open field apparatus (a square arena with walls, often equipped with automated tracking)

-

Male Swiss albino mice (20-25 g)

-

Standard sedative (e.g., Diazepam) as a positive control

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory and handling for several days. Habituate them to the open field apparatus for 5 minutes one day before the experiment.

-

Grouping: Divide the animals into the following groups (n=8-10 per group):

-

Group 1: Vehicle control (saline)

-

Group 2: Positive control (e.g., Diazepam, 1-2 mg/kg, i.p.)

-

Group 3-5: this compound (e.g., 5, 10, 20 mg/kg, i.p.)

-

-

Drug Administration: Administer the vehicle, positive control, or this compound 30 minutes before the test.

-

Open Field Test: Place each mouse individually in the center of the open field arena.

-

Data Recording: Record the following parameters for a period of 5-10 minutes using an automated tracking system or by manual observation:

-

Number of squares crossed (locomotor activity)

-

Rearing frequency (number of times the mouse stands on its hind legs)

-

Time spent in the center of the arena

-

-

Data Analysis: Compare the parameters between the treated groups and the vehicle control group. A significant decrease in locomotor activity and rearing frequency indicates a sedative effect.

Evaluation of Antipruritic Activity: Compound 48/80-Induced Scratching Behavior in Mice

This protocol assesses the ability of this compound to reduce itching behavior induced by a mast cell degranulator.

Materials:

-

This compound hydrochloride (for systemic or topical administration)

-

Sterile saline (0.9% NaCl)

-

Compound 48/80 solution (e.g., 50 µg/50 µL in saline)

-

Vehicle for topical formulation (e.g., hydrophilic ointment)

-

Male ICR mice (25-30 g)

Procedure:

-

Animal Acclimatization: Acclimatize mice and shave a small area on the rostral back for topical application if applicable.

-

Grouping:

-

For Systemic Administration:

-

Group 1: Vehicle control (saline, i.p.)

-

Group 2: this compound (e.g., 10, 20, 40 mg/kg, i.p.)

-

-

For Topical Administration:

-

Group 1: Vehicle ointment

-

Group 2: this compound ointment (e.g., 1%, 2%)

-

-

-

Drug Administration:

-

Systemic: Administer vehicle or this compound i.p. 30 minutes before the pruritogen injection.

-

Topical: Apply 50 mg of the vehicle or this compound ointment to the shaved area 60 minutes before the pruritogen injection.

-

-

Induction of Itching: Inject 50 µL of Compound 48/80 solution intradermally into the shaved area.

-

Observation: Immediately after the injection, place the mouse in an observation cage and record the number of scratches directed at the injection site for 30 minutes. A scratch is defined as a lifting of the hind paw towards the injection site and a subsequent replacement of the paw to the floor.

-

Data Analysis: Compare the total number of scratches between the treated groups and the respective vehicle control group.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of action of this compound in blocking the allergic response.

Experimental Workflow for Antihistaminic Activity Assay

Caption: Workflow for the histamine-induced paw edema experiment in rats.

Logical Relationship for Dose Determination

Caption: Logical workflow for determining the optimal dose of a compound for in vivo studies.

Application Note & Protocol: Preparation of Isothipendyl Stock Solutions for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and use of Isothipendyl stock solutions for various cell-based assays. Adherence to this protocol is crucial for ensuring experimental reproducibility and obtaining reliable data.

Introduction

This compound is a first-generation antihistamine and anticholinergic agent that functions as a selective antagonist of the histamine H1 receptor.[1][2] It is primarily used as an antipruritic to relieve itching.[1][2] In a research context, this compound is a valuable tool for studying cellular signaling pathways mediated by the H1 receptor, which is a G-protein coupled receptor (GPCR).[3][4]

Accurate preparation of stock solutions is the first critical step in any cell-based assay. Improperly prepared solutions can lead to issues such as compound precipitation, inaccurate concentration, and solvent-induced cytotoxicity, ultimately compromising the validity of experimental results. This protocol outlines the steps for preparing a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO) and subsequent serial dilutions to create working solutions for cell treatment.

This compound Properties

The following table summarizes the key quantitative data for this compound hydrochloride, the common salt form used in research.

| Property | Value | Source(s) |

| Chemical Name | N,N-dimethyl-1-pyrido[3,2-b][1][5]benzothiazin-10-ylpropan-2-amine;hydrochloride | [1] |

| CAS Number | 1225-60-1 | [1][6][7] |

| Molecular Formula | C₁₆H₂₀ClN₃S | [1] |

| Molecular Weight | 321.9 g/mol | [1][6] |

| Appearance | Crystalline solid / White to off-white crystalline powder | [6][8] |

| Solubility | Soluble in DMSO | [1][6][9] |

| Purity | ≥98% | [6] |

| Storage (Solid) | Dry, dark. Short term (days-weeks): 0-4°C. Long term (months-years): -20°C. | [1][9] |

| Storage (Stock Solution) | Short term (days-weeks): 0-4°C. Long term (months-years): -20°C. | [9] |

| Stability (in DMSO) | ≥ 4 years at -20°C | [6] |